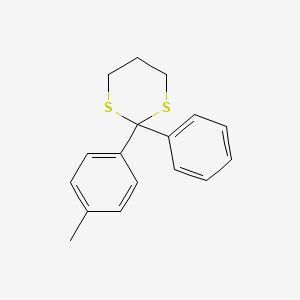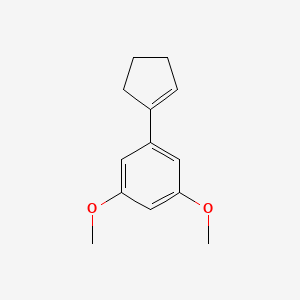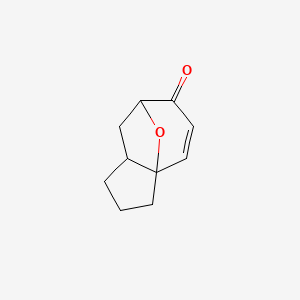
1,2,3,7,8,8a-Hexahydro-6H-3a,7-epoxyazulen-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,7,8,8a-Hexahydro-6H-3a,7-epoxyazulen-6-one is a complex organic compound with a unique structure It is characterized by its azulene core, which is a bicyclic structure consisting of fused five- and seven-membered rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,7,8,8a-Hexahydro-6H-3a,7-epoxyazulen-6-one typically involves multiple steps, starting from simpler organic molecules One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the azulene core
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as chromatography or crystallization are employed to obtain the desired product in high purity.
化学反应分析
Types of Reactions
1,2,3,7,8,8a-Hexahydro-6H-3a,7-epoxyazulen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学研究应用
1,2,3,7,8,8a-Hexahydro-6H-3a,7-epoxyazulen-6-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly for its anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which 1,2,3,7,8,8a-Hexahydro-6H-3a,7-epoxyazulen-6-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing molecular pathways and cellular processes.
相似化合物的比较
Similar Compounds
1H-3a,7-Methanoazulene: This compound shares the azulene core but lacks the epoxy group, resulting in different chemical properties and reactivity.
Cedrene: Another azulene derivative, cedrene has a similar structure but different functional groups, leading to distinct applications and behavior.
Uniqueness
1,2,3,7,8,8a-Hexahydro-6H-3a,7-epoxyazulen-6-one is unique due to its combination of the azulene core and the epoxy group. This combination imparts specific reactivity and stability, making it valuable for various applications in research and industry.
属性
CAS 编号 |
84735-84-2 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC 名称 |
11-oxatricyclo[5.3.1.01,5]undec-9-en-8-one |
InChI |
InChI=1S/C10H12O2/c11-8-3-5-10-4-1-2-7(10)6-9(8)12-10/h3,5,7,9H,1-2,4,6H2 |
InChI 键 |
PKUHCAHDPPVTCX-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC3C(=O)C=CC2(C1)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


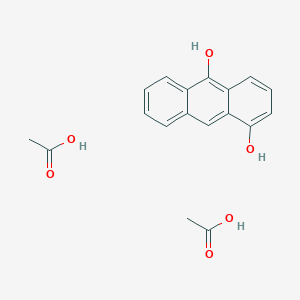
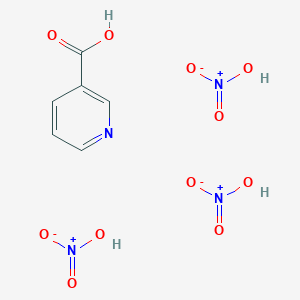
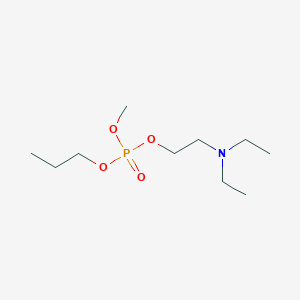
![7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14405662.png)
![N'-{3-[(4,5-Dichloro-1,3-thiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14405664.png)
![[1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid](/img/structure/B14405666.png)
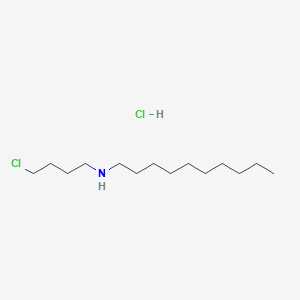
methylsilane](/img/structure/B14405684.png)
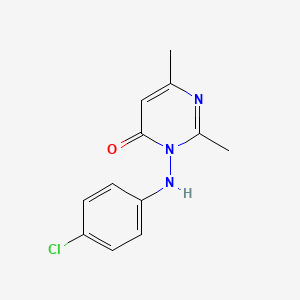
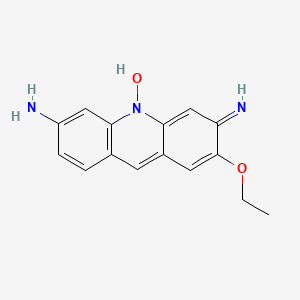
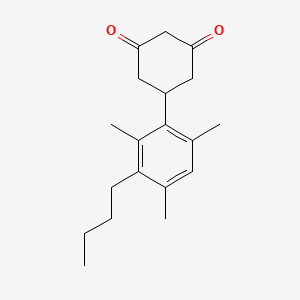
![(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol](/img/structure/B14405721.png)
